Dopamine glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

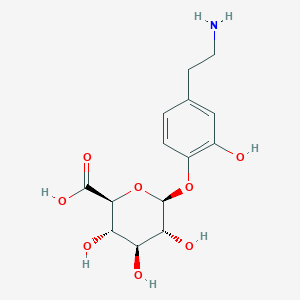

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQASRCDNLNMIJY-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959475 | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38632-24-5 | |

| Record name | Dopamine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biotransformation and Biosynthesis of Dopamine Glucuronide

UDP-Glucuronosyltransferase (UGT) Family and Dopamine (B1211576) Glucuronidation

UGTs are a multigenic family of enzymes responsible for glucuronidation, a major phase II biotransformation process frontiersin.org. They catalyze the conjugation of glucuronic acid to compounds possessing functional groups such as hydroxyl, carboxyl, amine, or thiol groups frontiersin.org. This conjugation increases the compound's water solubility, facilitating its excretion frontiersin.org.

Research efforts have focused on identifying the specific UGT isoforms responsible for catalyzing the glucuronidation of dopamine. Screening studies using recombinant human UGTs have provided significant insights into the enzyme kinetics and regioselectivity of this process.

Among the various human UGT isoforms, UGT1A10 has been identified as a primary enzyme catalyzing dopamine glucuronidation at substantial rates frontiersin.orgnih.govnih.gov. Studies screening 19 known human UGTs from subfamilies 1A, 2A, and 2B revealed that only UGT1A10 exhibited significant activity towards dopamine nih.govnih.gov.

In contrast to UGT1A10, most other human UGT isoforms show very low or negligible activity in dopamine glucuronidation frontiersin.orgnih.govnih.gov. Specifically, UGTs 1A6, 2A1, 2A3, 2B7, 2B11, and 2B17 have demonstrated minimal activity in catalyzing this reaction when tested with dopamine as a substrate frontiersin.orgnih.govnih.govplos.org. Some of these UGTs exhibited detectable activity but at rates significantly lower than UGT1A10 nih.gov.

There are notable species-specific differences in UGT activity and expression, which can influence dopamine glucuronidation. While dopamine glucuronide has been detected in both rat and human biological samples, the predominant UGT isoforms involved and their activity levels can vary between species frontiersin.orgplos.orgfrontiersin.org. For instance, studies have indicated differences in the extent of glucuronidation compared to sulfation between rats and humans frontiersin.org. In rat brain, glucuronides of neurotransmitters like dopamine appear predominant, whereas in human brain, phase I metabolites might be more prevalent, although conjugates are also found frontiersin.org. Differences in UGT expression profiles in tissues like the brain between rats and humans may contribute to these observed species differences frontiersin.org.

Dopamine possesses two hydroxyl groups on its catechol ring, allowing for the formation of two different monoglucuronide isomers: dopamine-3-O-glucuronide and dopamine-4-O-glucuronide. The regioselectivity of glucuronidation, meaning the preferential conjugation at one hydroxyl position over the other, is determined by the catalyzing UGT isoform.

UGT1A10 has been shown to catalyze the formation of both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide isomers nih.govwikipedia.orgresearchgate.netresearchgate.net. In studies using recombinant human UGT1A10, both isomers were produced at substantial rates, with dopamine-4-O-glucuronide often produced slightly more than dopamine-3-O-glucuronide nih.govresearchgate.netresearchgate.net.

While UGT1A10 shows a minor difference in preference between the two hydroxyls, other UGTs that exhibit very low activity towards dopamine may show different regioselectivity nih.govresearchgate.net. Some, like UGT1A6, UGT1A9, UGT2B7, and UGT2B17, have shown a strong preference for the 3-OH position in studies with related compounds or at low dopamine glucuronidation rates nih.govresearchgate.net.

The formation rates of dopamine-3-O-glucuronide and dopamine-4-O-glucuronide by recombinant human UGT1A10 have been quantified.

| UGT Isoform | Substrate Concentration | Dopamine-3-O-glucuronide Formation Rate (pmol/min/mg) | Dopamine-4-O-glucuronide Formation Rate (pmol/min/mg) |

| UGT1A10 | 1 mM Dopamine | 32.7 nih.govnih.govresearchgate.net | 37.1 nih.govnih.govresearchgate.net |

Other UGTs, such as UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2A1, UGT2A3, UGT2B7, UGT2B11, UGT2B15, and UGT2B17, showed much lower activity (<2 pmol/min/mg) at 1 mM dopamine nih.govresearchgate.net.

Regioselectivity of Dopamine Glucuronidation

Influence of UGT Isoforms on Regioselectivity

Studies screening human UGT isoforms have identified UGT1A10 as the primary enzyme catalyzing dopamine glucuronidation at substantial rates. nih.govresearchgate.netnih.gov UGT1A10 produces both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide, showing only a minor difference in the production rate between the two isomers. nih.govnih.govresearchgate.net Specifically, dopamine-4-glucuronide was produced slightly more than dopamine-3-glucuronide by UGT1A10. nih.govresearchgate.net

Kinetic Characterization of Dopamine Glucuronidation

The kinetics of dopamine glucuronidation have been characterized, particularly for the most active isoform, UGT1A10.

Substrate Affinity (KA/Km) and Catalytic Rates of UGTs for Dopamine

UGT1A10 is described as having a low affinity but a moderate catalytic rate for dopamine. researchgate.netphysiology.org Kinetic analysis of dopamine glucuronidation by recombinant human UGT1A10 revealed substrate affinity (KA) values in the range of 2 to 3 mM. nih.govresearchgate.netnih.gov At a dopamine concentration of 1 mM, UGT1A10 catalyzed dopamine-4-O-glucuronide formation at a rate of 37.1 pmol/min/mg and dopamine-3-O-glucuronide formation at a rate of 32.7 pmol/min/mg. nih.govresearchgate.netnih.gov Other UGTs tested at 1 mM dopamine showed much lower activity, typically less than 2 pmol/min/mg, or no detectable activity. nih.govresearchgate.netnih.gov

Table 1: Dopamine Glucuronidation Rates by Human UGTs (at 1 mM Dopamine)

| UGT Isoform | Dopamine-4-O-glucuronide (pmol/min/mg) | Dopamine-3-O-glucuronide (pmol/min/mg) | Total Glucuronidation (pmol/min/mg) |

| UGT1A10 | 37.1 nih.govresearchgate.netnih.gov | 32.7 nih.govresearchgate.netnih.gov | 69.8 |

| Other UGTs | < 2 or undetectable nih.govresearchgate.netnih.gov | < 2 or undetectable nih.govresearchgate.netnih.gov | < 4 |

Sigmoidal Kinetics of Dopamine Glucuronidation by UGT1A10

Dopamine glucuronidation catalyzed by recombinant human UGT1A10 exhibits sigmoidal kinetics. nih.govresearchgate.netnih.govwsu.edu This indicates potential cooperativity in substrate binding or catalysis. The enzyme kinetics of UGT1A10 for dopamine were best described by the Hill equation. nih.gov Sigmoidal kinetics were also observed for dopamine glucuronidation in human intestinal microsomes, which is consistent with the high expression of UGT1A10 in this tissue. nih.govresearchgate.netnih.govwsu.edu

Impact of UGT Mutants (e.g., F90A, F90L, F93A, F93L) on Dopamine Glucuronidation Kinetics and Regioselectivity

Studies on UGT1A10 mutants have provided insights into the structural elements influencing dopamine glucuronidation. Examination of four UGT1A10 mutants: F90A, F90L, F93A, and F93L, revealed lower dopamine glucuronidation activity compared to the wild-type UGT1A10. nih.govresearchgate.netnih.govresearchgate.net The reduction in activity was particularly notable in the F90A and F93A mutants. nih.govresearchgate.netnih.govresearchgate.net

Despite the reduced catalytic rates, the substrate affinities (KA) of these four mutants for dopamine were found to be similar to that of the wild-type UGT1A10. nih.govresearchgate.netnih.govresearchgate.net

Interestingly, the F93L mutant exhibited altered regioselectivity. nih.govresearchgate.netnih.govresearchgate.net This mutant conjugated dopamine at the 4-hydroxyl position approximately three times more efficiently than at the 3-hydroxyl position, a notable difference compared to the wild-type UGT1A10 which showed only a minor preference for the 4-OH. nih.govresearchgate.netnih.govresearchgate.net The F90L mutant, however, showed regioselectivity similar to the wild type at position 90. nih.gov These findings suggest that residues at positions 90 and 93 play a role in the activity and regioselectivity of UGT1A10 towards dopamine. nih.gov

Table 2: Impact of UGT1A10 Mutants on Dopamine Glucuronidation

| UGT1A10 Variant | Relative Glucuronidation Activity (vs. Wild Type) | Substrate Affinity (KA) | Regioselectivity (4-OH vs 3-OH) |

| Wild Type | 1.0 nih.govresearchgate.netresearchgate.net | 2-3 mM nih.govresearchgate.netnih.gov | Slight preference for 4-OH nih.govresearchgate.net |

| F90A | Lower than Wild Type nih.govresearchgate.netnih.govresearchgate.net | Similar to Wild Type nih.govresearchgate.netnih.govresearchgate.net | Not specified in detail nih.gov |

| F90L | Lower than Wild Type nih.govresearchgate.netnih.govresearchgate.net | Similar to Wild Type nih.govresearchgate.netnih.govresearchgate.net | Similar to Wild Type nih.gov |

| F93A | Lower than Wild Type nih.govresearchgate.netnih.govresearchgate.net | Similar to Wild Type nih.govresearchgate.netnih.govresearchgate.net | Not specified in detail nih.gov |

| F93L | Lower than Wild Type nih.govresearchgate.netnih.govresearchgate.net | Similar to Wild Type nih.govresearchgate.netnih.govresearchgate.net | ~3x preference for 4-OH nih.govresearchgate.netnih.govresearchgate.net |

Tissue and Cellular Localization of Dopamine Glucuronidation Enzymes

The distribution of UGT enzymes responsible for dopamine glucuronidation across various human tissues is a critical factor in understanding dopamine metabolism.

Expression of UGT1A10 in Human Tissues (Intestine, Colon, Adipose Tissue, Trachea, Stomach, Liver, Testis, Prostate)

Quantitative reverse transcription-polymerase chain reaction (RT-qPCR) studies have demonstrated that UGT1A10 expression in human tissues is highest in the small intestine, colon, and adipose tissue. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Lower levels of UGT1A10 expression have been detected in trachea, stomach, liver, testis, and prostate. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Notably, UGT1A10 expression was not detected in the brain. nih.govresearchgate.netnih.govresearchgate.net

Consistent with the expression pattern, dopamine glucuronidation activity was found to be markedly higher in human intestinal microsomes compared to human liver microsomes. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The regioselectivity observed in intestinal microsomes was similar to that of recombinant UGT1A10, further supporting the significant role of UGT1A10 in intestinal dopamine glucuronidation. nih.govresearchgate.netnih.govwsu.edu While UGT1A10 is predominantly extrahepatic, low expression levels have been detected in the liver in some studies. nih.govresearchgate.net

Table 3: Relative UGT1A10 Expression in Human Tissues

| Tissue | Relative Expression Level |

| Small Intestine | High nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Colon | High nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Adipose Tissue | High nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Trachea | Low nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Stomach | Low nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Liver | Low nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Testis | Low nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Prostate | Low nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Brain | Not detected nih.govresearchgate.netnih.govresearchgate.net |

Limited or Absent Expression of UGT1A10 in Human Brain

Studies investigating the expression of UGT enzymes in the human brain have indicated limited or absent expression of UGT1A10, an isoform identified as having relatively high activity and affinity for dopamine among tested recombinant human UGTs. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net While UGT1A10 catalyzes dopamine glucuronidation at substantial rates in in vitro systems, yielding both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide, its low expression levels in the human brain suggest that it may not be the primary enzyme responsible for dopamine glucuronidation within the brain tissue itself. nih.govnih.govresearchgate.netresearchgate.net Quantitative reverse transcription-polymerase chain reaction studies have confirmed that UGT1A10 is mainly expressed in extrahepatic tissues such as the small intestine, colon, and adipose tissue, with only low levels detected in liver, testis, and prostate, and notably absent in the brain. nih.govnih.govresearchgate.netproteinatlas.org

Dopamine Glucuronidation Activity in Human Intestinal vs. Liver Microsomes

Comparisons of dopamine glucuronidation activity in human intestinal versus liver microsomes have shown markedly higher activity in intestinal microsomes. nih.govresearchgate.netnih.govresearchgate.net The activity per milligram of protein in intestinal microsomes was reported to be 5 to 10 times higher than in liver microsomes. nih.govresearchgate.net The regioselectivity of glucuronidation in intestinal microsomes was found to be similar to that of recombinant UGT1A10, supporting the significant role of UGT1A10 in intestinal dopamine glucuronidation. nih.govresearchgate.netnih.govresearchgate.net Human liver microsomes, on the other hand, exhibited a preference for 3-OH glucuronidation of dopamine, similar to the low activity observed for liver UGT1A6, 1A9, 2B7, and 2B17. nih.govresearchgate.net

Here is a table summarizing the comparative glucuronidation activity:

| Enzyme Source | Relative Dopamine Glucuronidation Activity (per mg protein) | Preferred Regioselectivity |

| Human Intestinal Microsomes | 5-10 times higher than liver microsomes | Similar to UGT1A10 |

| Human Liver Microsomes | Lower | 3-OH glucuronidation |

| Recombinant UGT1A10 | High | Both 4-O- and 3-O- |

Brain Expression of Other UGTs (UGT1A1, UGT1A3, UGT1A6, UGT1A10 mRNA) and Their Potential Contribution to Dopamine Glucuronidation in Brain

While UGT1A10 expression is limited in the human brain, mRNA expressions of other UGT1A isoforms, including UGT1A1, UGT1A3, and UGT1A6, have been detected in human brain tissue. frontiersin.orgnih.govresearchgate.net The presence of these UGTs suggests a potential, albeit possibly minor, contribution to dopamine glucuronidation within the brain. Although UGT1A10 demonstrated the highest activity towards dopamine among recombinant UGTs tested, very low activity was also reported for UGT1A6, UGT2A1, UGT2A3, UGT2B7, UGT2B11, and UGT2B17. nih.govnih.govresearchgate.netfrontiersin.org The functional significance of the detected brain UGT1A1, UGT1A3, and UGT1A6 mRNA in the context of dopamine glucuronidation in the human brain requires further investigation. frontiersin.orgnih.govresearchgate.net

Competing Metabolic Pathways for Dopamine Conjugation

Dopamine undergoes several metabolic transformations in the body, including both phase I and phase II reactions. Besides glucuronidation, sulfonation is another significant phase II conjugation pathway.

Sulfonation (Sulfotransferases, SULTs) as an Alternative Phase II Pathway

Sulfonation, catalyzed by sulfotransferases (SULTs), represents a major alternative phase II metabolic pathway for dopamine. frontiersin.orgfrontiersin.orgplos.orgoup.comnih.govfrontiersin.org SULT enzymes transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. oup.com This process is particularly important for catecholamines like dopamine. oup.comfrontiersin.org

Predominance of Sulfonation over Glucuronidation in Human Brain for Dopamine Conjugates

Research indicates that sulfonation is a more prominent phase II metabolic pathway than glucuronidation for dopamine in the human brain. frontiersin.orgplos.orgfishersci.canih.gov Studies analyzing intact phase II metabolites in human brain microdialysis and cerebrospinal fluid samples have shown that dopamine sulfate (B86663) conjugates, particularly dopamine-3-O-sulfate, are present and often predominate over this compound. plos.org Quantitative results suggest that sulfonation is a significant phase II metabolism pathway in the human brain. plos.org The enzyme SULT1A3, which is present in the human brain, is known to regioselectively favor the formation of dopamine-3-O-sulfate. plos.orgoup.com

Comparative Importance of Glucuronidation in Rat Dopamine Metabolism

In contrast to humans, glucuronidation appears to play a more significant role in dopamine metabolism in rats. Large quantities of this compound have been detected in rat cerebrospinal fluid, plasma, and urine. frontiersin.orgnih.govresearchgate.netwikipedia.orgnih.gov The amounts of this compound in rat cerebrospinal fluid were found to be higher than those of dopamine sulfate. frontiersin.orgresearchgate.netresearchgate.net This suggests that glucuronidation constitutes an important metabolic pathway for endogenous dopamine in rats, both of central and peripheral origin. nih.gov

Here is a table comparing the predominance of conjugation pathways in human and rat brain:

| Species | Predominant Dopamine Conjugation Pathway in Brain |

| Human | Sulfonation |

| Rat | Glucuronidation |

Distribution and Occurrence of Dopamine Glucuronide in Biological Matrices

Presence in Mammalian Central Nervous System

The detection of dopamine (B1211576) glucuronide within the mammalian central nervous system suggests that glucuronidation of dopamine occurs, at least to some extent, within or in close proximity to the brain.

The presence of intact dopamine glucuronide in rat and mouse brain microdialysis samples was a significant discovery, first reported using liquid chromatography tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.netnih.govacs.org This analytical method allowed for the direct analysis of the intact conjugate without prior hydrolysis. In microdialysate samples collected from the striatum of rat brains, the concentrations of dopamine and its glucuronide were found to be approximately equal, around 2 nM. acs.orgresearchgate.netnih.govacs.org This finding indicated that glucuronidation is a metabolic pathway for dopamine in the rat brain. frontiersin.orgnih.gov

Dopamine glucuronides have been detected in human cerebrospinal fluid (CSF). nih.govfrontiersin.orgresearchgate.netplos.org Early studies identified this compound in human CSF samples following β-glucuronidase analysis, which hydrolyzes the conjugate to free dopamine. researchgate.netfrontiersin.org More recent studies utilizing direct analysis methods like UPLC-MS/MS have also confirmed the presence of intact glucuronide conjugates in human CSF samples. plos.orgnih.gov

In rat brain microdialysates, the concentrations of this compound were found to be approximately equal to those of free dopamine, around 2 nM. acs.orgresearchgate.netnih.govacs.org This suggests a comparable presence of both forms in the extracellular fluid sampled by microdialysis in this species. In contrast, studies in rat CSF indicated that the amounts of this compound were higher than those of free dopamine. frontiersin.orgfrontiersin.orgresearchgate.net In human brain microdialysates, while the main metabolites of dopamine were dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), this compound conjugates appeared to be present at lower levels. researchgate.net Some studies in human brain microdialysis samples identified HVA-O-glucuronide at concentrations of 12–15 nM, while dopamine was not detected (limit of detection 0.2 nM), suggesting that in some human brain regions, glucuronide conjugates of metabolites might be more prominent than the glucuronide of the parent compound. nih.gov

Here is a table summarizing some reported concentration levels:

| Species | Matrix | Analyte | Concentration (approx.) | Reference |

| Rat | Brain Microdialysate | Dopamine | 2 nM | acs.orgresearchgate.netnih.govacs.org |

| Rat | Brain Microdialysate | This compound | 2 nM | acs.orgresearchgate.netnih.govacs.org |

| Rat | CSF | This compound | Higher than free DA | frontiersin.orgfrontiersin.orgresearchgate.net |

| Human | Brain Microdialysate | HVA-O-glucuronide | 12-15 nM | nih.gov |

| Human | Brain Microdialysate | Dopamine | < 0.2 nM (LOD) | nih.gov |

In rat brain microdialysates, dopamine sulfate (B86663) was generally not detected (limit of detection 0.8 nM), while this compound was present at approximately 2 nM. acs.orgresearchgate.netnih.govacs.org This suggests that in the rat brain extracellular space, glucuronidation might be a more significant conjugation pathway for dopamine than sulfation. However, in rat CSF, this compound was found to be predominant over dopamine sulfate. frontiersin.orgfrontiersin.orgresearchgate.net

In human CSF and brain samples, the picture appears different. Studies using direct analysis methods have shown that dopamine-3-O-sulfate predominates over dopamine-4-O-sulfate in the human brain. plos.orgnih.gov Quantitative results suggest that sulfonation is a more important phase II metabolism pathway than glucuronidation in the human brain. frontiersin.orgplos.orgnih.gov While glucuronide conjugates were detected in some human brain microdialysis samples, they were often at low concentrations, and no dopamine glucuronides were detected in human CSF samples in some studies using direct analysis, although glucuronides of other compounds like HVA were found. plos.org This contrasts with earlier studies that detected this compound in human CSF after hydrolysis. nih.govfrontiersin.orgresearchgate.netplos.org

Occurrence in Peripheral Tissues and Fluids

Beyond the central nervous system, this compound is also found in peripheral biological matrices.

This compound has been detected in human plasma. tandfonline.comresearchgate.net While a substantial amount of dopamine circulates in the bloodstream, over 95% of the dopamine in human plasma is in the form of dopamine sulfate. wikipedia.org However, methods for the quantitative determination of total dopamine in human plasma often involve an acidic hydrolysis step that converts both sulfate and glucuronide conjugates to free dopamine, indicating the presence of both conjugated forms. tandfonline.comresearchgate.net Large quantities of this compound were also found in rat plasma and urine. nih.gov

Here is a table comparing dopamine conjugate levels in human plasma:

| Species | Matrix | Analyte | Proportion in Plasma | Reference |

| Human | Plasma | Dopamine Sulfate | > 95% | wikipedia.org |

| Human | Plasma | This compound | Present (converted to free DA by hydrolysis) | tandfonline.comresearchgate.net |

| Rat | Plasma | This compound | Large quantities | nih.gov |

Identification in Mammalian Organs and Blood

Research has confirmed the presence of dopamine glucuronides in mammalian organs and blood researchgate.netresearchgate.net. Specifically, they have been identified in the liver and kidney hmdb.ca. In human blood, this compound is present, with the conjugated forms (sulfate and glucuronide) constituting the vast majority of total plasma dopamine, while the free form is less than 2% nih.gov. While dopamine glucuronides have been detected in mammalian organs and blood researchgate.netresearchgate.net, their exact concentrations can vary depending on the species, tissue, and physiological state. In rat brain microdialysis samples, the concentration of this compound was found to be approximately equal to that of dopamine (around 2 nM), while dopamine sulfate was not detected acs.org.

Dopamine glucuronides have also been found in the brain of rats and mice researchgate.netresearchgate.netresearchgate.net. In human brain samples, glucuronide conjugates of dopamine metabolites like homovanillic acid (HVA) have been detected, although at low concentrations plos.org.

This compound as a Natural Human Metabolite Generated in Liver

This compound is recognized as a natural human metabolite of dopamine. The primary site for its generation is the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of dopamine with glucuronic acid hmdb.ca. Glucuronidation in the liver is a crucial detoxification pathway, converting lipophilic substances into more water-soluble forms for excretion hmdb.canih.gov. While the liver is a major site of glucuronidation, other organs such as the kidney and intestine also contribute to this process nih.govgoogle.comrsc.org.

Studies investigating the human UGT enzymes responsible for dopamine glucuronidation have identified UGT1A10 as having substantial activity, producing both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide nih.govnih.gov. Although UGT1A10 shows relatively high activity towards dopamine compared to other UGTs, its affinity for dopamine is considered low nih.govnih.gov. UGT1A10 is primarily expressed in the small intestine, colon, and adipose tissue, with lower levels in the liver nih.gov. This suggests that while the liver contributes, the intestine may play a more significant role in UGT1A10-mediated dopamine glucuronidation in humans nih.govnih.gov.

Inter-organ Transport and Blood-Brain Barrier Permeation

The transport and distribution of this compound throughout the body, including its ability to cross biological barriers like the blood-brain barrier (BBB), are critical aspects of its pharmacology and physiological impact.

Inter-organ Transport and Blood-Brain Barrier Permeation

Routes of this compound Transport

As a highly water-soluble and negatively charged molecule due to the glucuronic acid moiety, this compound's transport across cell membranes is primarily mediated by transporter proteins rather than passive diffusion nih.gov. Efflux and uptake transporters play a significant role in the distribution and elimination of glucuronides nih.gov. These transporters are located on the cell surfaces of various organs involved in drug disposition, including the liver, kidney, and intestine nih.gov.

Glucuronides formed in metabolically active cells require efflux transporters to exit the cell nih.gov. The systemic distribution of glucuronides is driven by both their formation by UGT enzymes and their polarized excretion by efflux transporters nih.gov. Furthermore, glucuronides eliminated via biliary and enteric routes can undergo recycling involving intestinal microbes, potentially affecting their systemic exposure nih.gov.

Permeation Across the Blood-Brain Barrier

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the bloodstream and the brain nih.govcambridge.org. The permeation of glucuronide conjugates across the BBB is generally limited due to their increased polarity and charge compared to their parent compounds cambridge.org.

However, evidence suggests that some glucuronides, including certain drug glucuronides, may be able to cross the BBB, potentially via specific uptake mechanisms cambridge.org. While dopamine glucuronides have been detected in the brain and cerebrospinal fluid (CSF) of some species researchgate.netresearchgate.netresearchgate.netgoogle.com, the extent and mechanisms of their permeation across the human BBB are not fully elucidated plos.orgfrontiersin.org. Studies in rats have shown that dopamine sulfate, another conjugate, can permeate the BBB to a small extent nih.govcore.ac.uk.

The presence of UGT enzymes at the BBB, primarily in endothelial cells and astrocytes, suggests a role in metabolizing substances at this barrier, potentially limiting their brain entry frontiersin.org. However, the expression levels and activity of UGTs towards dopamine at the human BBB appear to be relatively low frontiersin.orgfrontiersin.org. While glucuronidation of dopamine in the brain is suggested as a metabolic pathway, it may be minor compared to other routes like sulfation in humans frontiersin.orgfrontiersin.org.

Despite the general view of limited BBB permeability for glucuronides, the detection of dopamine glucuronides in the brain and CSF indicates that some level of permeation or local formation occurs researchgate.netresearchgate.netresearchgate.netgoogle.com. Further research is needed to fully understand the dynamics of this compound transport across the human BBB and its potential physiological or pharmacological implications within the central nervous system.

Physiological and Biological Significance of Dopamine Glucuronide

Role as a Metabolite and Excretion Product

Dopamine (B1211576), a vital catecholamine neurotransmitter, undergoes extensive metabolism before it can be eliminated from the body. nih.gov One of the key pathways in this process is glucuronidation, a phase II metabolic reaction. nih.govnih.gov This process involves the attachment of a glucuronic acid molecule to dopamine, a reaction catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting compound, dopamine glucuronide, is significantly more water-soluble than dopamine itself. wikipedia.org This increased hydrophilicity is crucial, as it facilitates the excretion of the compound from the body, primarily via the kidneys and urine. wikipedia.org

The formation of this compound occurs in various tissues, including the liver and kidneys. wikipedia.orgnih.gov In humans, two primary forms are created: dopamine-3-O-glucuronide and dopamine-4-O-glucuronide. nih.govdrugbank.com This conjugation process is an essential mechanism for detoxifying and clearing dopamine and its metabolites, preventing their accumulation in the body. nih.gov The main products found in human urine include dopamine conjugates along with the sulfates and glucuronides of dopamine's other metabolites, such as HVA (homovanillic acid) and DOPAC (3,4-dihydroxyphenylacetic acid). nih.gov

Potential as a Reservoir or Inactive Form of Dopamine

Beyond its role in excretion, this compound is increasingly considered a potential storage or inactive form of dopamine. The glucuronidation process renders dopamine pharmacologically inactive. However, this inactivation is not necessarily permanent. The bond linking dopamine to glucuronic acid can be broken, a process known as deconjugation, which liberates the active parent dopamine molecule. microba.com This raises the possibility that this compound can act as a circulating reservoir, capable of releasing dopamine under specific physiological conditions and in specific tissues.

The primary enzyme responsible for the deconjugation of glucuronide compounds is beta-glucuronidase. microba.comwikipedia.org This enzyme hydrolyzes the glycosidic bond between the substrate (in this case, dopamine) and glucuronic acid, effectively reversing the glucuronidation process. microba.com Beta-glucuronidase is notably produced by certain bacteria residing in the gut, where it can act on glucuronides eliminated via bile. microba.comresearchgate.net This enzymatic action can release the original molecule, allowing it to be reabsorbed into the body. microba.com This process is part of an enterohepatic recycling system that can prolong the systemic exposure to certain compounds. nih.gov Beta-glucuronidase is also found in various human tissues, often within lysosomes, and can be secreted by inflammatory cells like macrophages. wikipedia.orgnih.gov

The process of dopamine glucuronidation and subsequent deconjugation exhibits significant tissue specificity. The primary enzyme for dopamine glucuronidation in humans, UGT1A10, is most prominently expressed in the small intestine and colon, with much lower levels in the liver. nih.govnih.gov Consequently, dopamine glucuronidation activity is markedly higher in intestinal microsomes compared to liver microsomes. nih.govnih.gov

Conversely, deconjugation can occur in tissues where beta-glucuronidase is active. For instance, at sites of inflammation, macrophages can secrete beta-glucuronidase. nih.gov This localized enzymatic activity could, in theory, lead to the site-specific release of active dopamine from its circulating glucuronide conjugate. This suggests a potential mechanism for localized dopamine signaling that is independent of direct neuronal release.

| Enzyme | Primary Function | Key Tissue Locations |

| UDP-glucuronosyltransferase (UGT1A10) | Catalyzes the conjugation of glucuronic acid to dopamine, forming this compound. nih.govnih.gov | Primarily small intestine and colon; low levels in liver; not expressed in the brain. nih.govnih.gov |

| Beta-glucuronidase | Catalyzes the deconjugation (hydrolysis) of this compound, releasing free dopamine. microba.comwikipedia.org | Gut (produced by bacteria), lysosomes in various human tissues, secreted by inflammatory cells. microba.comwikipedia.orgnih.gov |

Analytical Methodologies for Dopamine Glucuronide Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Approaches

LC-MS/MS and UPLC-MS/MS methods have been developed for the analysis of dopamine (B1211576) and its phase I and phase II metabolites, including dopamine glucuronide, in various biological samples such as brain microdialysates, cerebrospinal fluid (CSF), and plasma. researchgate.netacs.orgnih.govplos.orgnih.govnih.govplos.orgtandfonline.comnih.govcore.ac.ukcapes.gov.brhelsinki.filenus.ienih.govx-mol.comresearchgate.netnih.govhelsinki.fi These techniques offer significant advantages over older methods that required hydrolysis of the glucuronide conjugate prior to analysis. plos.orgcore.ac.ukhelsinki.fiscispace.com

Direct Analysis of Intact Glucuronide Conjugates

A key advancement in the analysis of this compound has been the development of methods that allow for the direct analysis of the intact glucuronide conjugates without the need for enzymatic or chemical hydrolysis. researchgate.netacs.orgnih.govplos.orgnih.govcore.ac.ukcapes.gov.brhelsinki.filenus.ienih.govx-mol.comhelsinki.fiscispace.comnih.gov This direct approach provides more reliable analysis compared to methods involving hydrolysis, which can potentially lead to incomplete conversion or loss of information regarding the conjugation site. core.ac.ukhelsinki.fi Sensitive mass spectrometric methods have enabled the detection of intact phase II metabolites of monoamine neurotransmitters, including dopamine glucuronides, in brain samples. researchgate.netnih.govplos.orgcore.ac.uknih.gov

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of this compound, particularly to resolve it from the parent compound, other metabolites, and potential isobaric interferences. Glucuronides are generally hydrophilic molecules, which can pose challenges for separation. scispace.comnih.gov

Reversed-phase liquid chromatography (RPLC) is widely used for the analysis of glucuronides. researchgate.net Stationary phases such as C18 and pentafluorophenyl (PFP) columns are commonly employed. researchgate.netplos.orgnih.govnih.govplos.orgtandfonline.comnih.govcore.ac.ukhelsinki.finih.govx-mol.comnih.govhmdb.caoup.com C18 columns are a popular choice for RPLC analysis of glucuronides. researchgate.net Pentafluorophenyl columns have also been successfully utilized, providing good retention and separation of dopamine metabolites, including glucuronides, from each other and from matrix components. researchgate.netplos.orgnih.govnih.govplos.orghelsinki.fi The use of a more hydrophilic PFP column instead of a standard C18 column can improve the retention and separation of polar metabolites. plos.org

Dopamine can be glucuronidated at different hydroxyl positions on the catechol ring, resulting in the formation of regioisomers, specifically dopamine-3-O-glucuronide and dopamine-4-O-glucuronide. researchgate.netresearchgate.netresearchgate.net The separation of these regioisomers is important for a comprehensive understanding of dopamine metabolism. LC-MS/MS methods have been developed that enable the separation and analysis of these specific isomers. researchgate.netplos.orgnih.govcore.ac.uknih.gov While some UGT enzymes may show a preference for forming one isomer over the other, analytical methods capable of resolving both are necessary for accurate quantification of each form. researchgate.net

Due to their hydrophilic nature, glucuronides can elute early in reversed-phase chromatography, potentially co-eluting with matrix components. scispace.com Gradient elution strategies are commonly employed to optimize the separation of hydrophilic glucuronides and ensure adequate retention and resolution. lenus.ienih.govmdpi.comunibe.chnih.gov These gradients typically involve varying the ratio of aqueous and organic mobile phases to achieve effective separation of compounds across a range of polarities. lenus.ienih.govmdpi.comunibe.ch For highly polar analytes, techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) can also be considered, where glucuronides elute after their aglycones, offering a different separation mechanism compared to RPLC. scispace.com

Mass Spectrometric Detection

Electrospray Ionization (ESI) in Positive and Negative Ion Modes

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of polar and thermolabile compounds like this compound. ESI can be operated in both positive and negative ion modes, providing flexibility for detecting different types of molecules and their conjugates. For this compound (DA-G), positive ion mode ESI has been shown to provide high ionization efficiency, yielding abundant [M+H]⁺ ions, which are often chosen as precursor ions for further fragmentation. nih.govplos.org Negative ion mode ESI is generally more effective for acidic compounds and their conjugates, such as dopamine sulfates and the glucuronide and sulfate (B86663) conjugates of dopamine metabolites like DOPAC and HVA. nih.govplos.org The choice of ionization mode depends on the specific analytical method and the range of analytes being targeted.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) significantly enhances the sensitivity and selectivity of this compound quantification. nih.govhelsinki.fiacs.orgresearchgate.netnih.govnih.govoup.complos.orgcapes.gov.br In MS/MS, a precursor ion (typically the protonated or deprotonated molecule) is selected and fragmented, and the resulting product ions are detected. This process allows for the specific identification and quantification of the target analyte within a complex mixture by monitoring characteristic fragmentation patterns. LC-ESI-MS/MS methods have been successfully developed for the analysis of intact this compound in various biological samples, including brain microdialysates and cerebrospinal fluid, without the need for hydrolysis of the conjugate. acs.orgresearchgate.netnih.govcapes.gov.br

Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) is a highly sensitive and specific MS/MS technique particularly well-suited for targeted quantitative analysis of known compounds like this compound. nih.govhelsinki.fioup.complos.org In SRM, specific precursor ions and their characteristic product ions are monitored over time. This targeted approach minimizes interference from co-eluting substances, leading to improved accuracy and lower detection limits. The identification of neurotransmitters and their metabolites, including this compound, in some studies has been based on comparing the retention times and relative abundances of multiple selected reaction monitoring transitions between reference standards and authentic samples. nih.govplos.orgnih.gov Quantitative analysis of brain microdialysis samples has been performed using SRM in both positive and negative ion modes. nih.govplos.org

Method Validation Parameters

Rigorous method validation is essential to ensure the reliability and accuracy of this compound quantification. Key validation parameters include specificity, linearity, limits of detection (LOD) and quantification (LOQ), repeatability, and accuracy. nih.govacs.orgresearchgate.netnih.govplos.org

Specificity, Linearity, Limits of Detection (LOD) and Quantification (LOQ), Repeatability, Accuracy

Specificity: Specificity ensures that the method accurately measures the target analyte without interference from other compounds in the sample matrix. nih.govlenus.ie This can be evaluated by analyzing blank samples and samples spiked with potential interfering substances. nih.gov

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govlenus.ie Calibration curves are constructed using a series of standards at different concentrations, and the correlation coefficient (r²) is determined to assess linearity. nih.gov Correlation coefficients greater than 0.996 have been reported for methods quantifying this compound and related compounds, indicating good linearity. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govlenus.ie LODs are typically determined at a signal-to-noise (S/N) ratio of 3, and LOQs at an S/N ratio of at least 10 with acceptable accuracy and precision. nih.gov Reported LODs for this compound in positive ion mode ESI-MS/MS have ranged from 0.02 to 0.40 nM. nih.govplos.org

Repeatability and Accuracy: Repeatability (within-day precision) and accuracy assess the variability and trueness of the measurements under the same operating conditions over a short period. nih.govlenus.ie These parameters are typically evaluated by analyzing replicate samples at different concentration levels. nih.gov

Considerations for Glucuronide Stability during Sample Handling (e.g., pH, Temperature, Endogenous Beta-Glucuronidases)

The stability of glucuronide conjugates like this compound during sample collection, processing, and analysis is a critical consideration. Glucuronides can be susceptible to hydrolysis, particularly at extreme pH values or elevated temperatures. Endogenous beta-glucuronidase enzymes present in biological samples can also catalyze the hydrolysis of glucuronide conjugates, leading to underestimation of the conjugated form and overestimation of the free aglycone. amchro.comresearchgate.net To mitigate these issues, appropriate sample handling procedures are necessary, including:

Maintaining suitable pH conditions.

Storing samples at low temperatures (e.g., 2-8°C or -20°C) to minimize enzymatic and chemical degradation. amchro.comkurabiotech.com

Potentially using enzyme inhibitors or rapid processing techniques to limit the activity of endogenous beta-glucuronidases if intact glucuronide quantification is desired. Some commercially available beta-glucuronidase enzymes are stable at various temperatures and pH values, with optimal activity often around neutral or slightly acidic pH and temperatures up to 70°C for some applications, but this refers to the enzyme used for hydrolysis in sample preparation, not the endogenous enzymes to be inhibited. amchro.comresearchgate.netkurabiotech.comresearchgate.net

Electrochemical Detection Methods (e.g., HPLC with Electrochemical Detection)

Electrochemical detection (ECD) is another sensitive technique used for the quantification of electroactive compounds, including dopamine and its metabolites. While often applied to the detection of free dopamine, HPLC coupled with ECD (HPLC-ECD) can potentially be adapted for the analysis of this compound, although direct detection of the intact conjugate might be less straightforward compared to mass spectrometry due to the electrochemical properties of the glucuronide moiety. uio.noresearchgate.netmdpi.commdpi.com However, HPLC-ECD is a recognized method for quantifying monoamine neurotransmitters and their metabolites in biological samples, offering speed and selectivity. mdpi.com It relies on the oxidation or reduction of analytes at an electrode surface and measurement of the resulting current. mdpi.com

Sensitivity and Selectivity Considerations

The quantification of this compound in biological samples presents challenges due to its relatively low concentrations and the presence of numerous electroactive and structurally similar interfering compounds. Achieving high sensitivity and selectivity is paramount for accurate analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique that offers both high sensitivity and selectivity for the determination of this compound. helsinki.firesearchgate.netacs.orgsemanticscholar.org The coupling of liquid chromatography, which provides chromatographic separation of the analyte from interfering substances, with tandem mass spectrometry, which allows for specific detection based on mass-to-charge ratio and fragmentation patterns, significantly enhances the reliability of the analysis. helsinki.fiacs.orgtandfonline.comnih.gov Ultra-performance liquid chromatography (UPLC) coupled with MS/MS has been shown to provide high separation resolution and sensitivity for this compound and its isomers. semanticscholar.orgplos.orgnih.gov The use of specific chromatographic columns, such as pentafluorophenyl columns, can aid in the separation of regioisomers like dopamine-3-O-sulfate and dopamine-4-O-sulfate, which is also relevant for glucuronide analysis. plos.org

Electrochemical detection methods are also explored for dopamine detection, and while primarily focused on dopamine itself, the principles of enhancing sensitivity and selectivity are relevant to the analysis of its conjugates. nih.govmdpi.comresearchgate.net Functionalized electrodes utilizing materials like graphene, gold nanoparticles, and polymers have been developed to improve the sensitivity and selectivity of electrochemical dopamine detection by enhancing electrocatalytic activity and providing specific recognition sites. nih.govmdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net These modifications can help overcome interference from co-existing electroactive species such as ascorbic acid and uric acid, which oxidize at similar potentials to dopamine. nih.govmdpi.comresearchgate.netmdpi.com

The validation of analytical methods for this compound typically involves assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and repeatability. researchgate.netacs.orgsemanticscholar.orgplos.orgnih.gov Specificity is often verified by analyzing blank samples and ensuring no interfering peaks are present. semanticscholar.orgplos.orgnih.gov LODs and LOQs are determined using spiked standard samples. semanticscholar.orgplos.orgnih.gov

Interactive Table 1: Representative LODs for Dopamine and Metabolites using UPLC-MS/MS

| Analyte | LOD (nM) | Ion Mode |

| This compound | 0.02–0.40 | Positive Ion |

| Dopamine | 0.02–0.40 | Positive Ion |

| HVA-O-glucuronide | 0.3–25 | Negative Ion |

| DOPAC glucuronide | 0.3–25 | Negative Ion |

| 5-HIAA glucuronide | 0.3–25 | Negative Ion |

Data compiled from reference plos.org. Note that LOD ranges can vary depending on the specific matrix and experimental conditions.

Biosensor Development for Dopamine Detection

Biosensors for dopamine detection represent an important area of research, offering the potential for real-time and in situ measurements. nih.govresearchgate.netnih.gov While many biosensors are designed to detect dopamine directly, the underlying principles of molecular recognition and signal transduction are applicable to the development of sensors for this compound or related metabolic pathways.

Electrochemical biosensors are particularly promising for dopamine detection due to their robustness, sensitivity, and selectivity. nih.govresearchgate.net These biosensors often incorporate recognition elements such as enzymes, antibodies, or aptamers immobilized on an electrode surface. researchgate.net Nanomaterials, including gold nanoparticles, carbon nanotubes, and graphene, are frequently used to modify electrodes to enhance sensitivity and facilitate electron transfer. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Enzyme-based biosensors for dopamine utilize enzymes like tyrosinase or tyramine (B21549) oxidase to catalyze a reaction involving dopamine, with the resulting product or co-product being electrochemically detected. researchgate.netresearchgate.net Aptamer-based biosensors employ DNA or RNA sequences that bind specifically to dopamine. researchgate.netnih.gov Molecularly imprinted polymers (MIPs) can also be used as recognition elements, offering a cost-effective and robust alternative to biological molecules. mdpi.comresearchgate.net

Achieving selectivity in dopamine biosensors is crucial, especially in the presence of interfering substances like ascorbic acid and uric acid. nih.govmdpi.comresearchgate.netmdpi.com Strategies to improve selectivity include the use of permselective membranes, enzyme layers that selectively react with dopamine, or molecular recognition elements designed to bind dopamine specifically. mdpi.comresearchgate.net Combining aptamers or MIPs with electrochemical detection shows promise for achieving both rapid detection and increased selectivity. researchgate.net

Interactive Table 2: Examples of Dopamine Biosensor Characteristics

| Biosensor Type | Recognition Element | Transducer Type | LOD Range |

| Electrochemical (Graphene-modified electrode) | Graphene | Electrochemical | 0.5 µM |

| Electrochemical (MWCNTs-graphene nanoparticles) | Nanomaterials | Electrochemical | 0.87 nM |

| Electrochemical (Au-Pt nanoflowers) | Nanomaterials | Amperometric | 0.11 µM |

| Enzyme-FET (Tyrosinase) | Enzyme | Field-Effect Transistor | 3.3 nM |

| Aptamer-based (AuNPs-conjugated aptamers) | Aptamer | Colorimetric/Fluorometric | 0.1 µg/mL (colorimetric), 0.5 ng/mL (fluorometric) nih.gov |

Data compiled from various sources, including nih.govresearchgate.netnih.gov. LOD values can vary significantly based on the specific biosensor design and experimental conditions.

Enzymatic Synthesis of this compound as Reference Compound

The availability of authentic reference standards for this compound, including its regioisomers (dopamine-3-O-glucuronide and dopamine-4-O-glucuronide), is essential for the development and validation of analytical methods. helsinki.firesearchgate.netplos.orgnih.govhelsinki.fi Due to the limited commercial availability of these conjugates, enzymatic synthesis methods are often employed for their production. helsinki.firesearchgate.netplos.orgnih.govhelsinki.fi

Enzymatic synthesis of this compound is typically catalyzed by UDP-glucuronosyltransferases (UGTs). plos.orgnih.govresearchgate.netphysiology.orgfrontiersin.orgnih.govnih.gov These enzymes catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to an aglycone substrate, such as dopamine. frontiersin.orgnih.gov Various sources of UGT enzymes can be used for enzymatic synthesis, including liver microsomes from different species (e.g., rat liver microsomes) or recombinant human UGT enzymes expressed in suitable systems. researchgate.netnih.govnih.gov

Studies have identified human UGT1A10 as a key enzyme responsible for the glucuronidation of dopamine, yielding both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide. researchgate.netphysiology.orgfrontiersin.orgnih.govnih.govresearchgate.netwsu.edu While UGT1A10 exhibits relatively low affinity for dopamine, it demonstrates a moderate catalytic rate. researchgate.netphysiology.orgnih.govnih.gov Other UGT isoforms may exhibit very low or negligible activity towards dopamine glucuronidation. frontiersin.orgnih.govresearchgate.net

Enzymatic synthesis allows for the production of this compound isomers, which can then be purified and characterized for use as reference standards in chromatographic and mass spectrometric analyses. helsinki.firesearchgate.netnih.gov This approach is particularly valuable for obtaining sufficient quantities of these metabolites for method development and validation, especially when isolating them from biological sources is challenging. helsinki.fihelsinki.fi The synthesized glucuronides can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, LC-MS/MS, and high-resolution MS to confirm their structure and purity. helsinki.fi

Interactive Table 3: Human UGT Activity Towards Dopamine Glucuronidation

| Human UGT Isoform | Dopamine-4-O-glucuronide Formation Rate (pmol/min/mg) | Dopamine-3-O-glucuronide Formation Rate (pmol/min/mg) | Preference |

| UGT1A10 | 37.1 | 32.7 | Both |

| UGT1A6 | Very low | Detectable (low) | 3-OH |

| UGT2A3 | Barely detectable | Barely detectable (potentially selective for 3-OH) | 3-OH? |

| UGT2B11 | Barely detectable | Barely detectable (potentially selective for 3-OH) | 3-OH? |

| Other UGTs | Much lower or no activity | Much lower or no activity | - |

Data compiled from reference nih.gov. Activities are based on experiments with 1 mM dopamine and 1 mM UDPGA.

Comparative and Evolutionary Aspects of Dopamine Glucuronidation

Species-Specific Differences in Dopamine (B1211576) Glucuronidation Pathways

Significant species-specific differences exist in the metabolic pathways of dopamine, particularly concerning the balance between glucuronidation and sulfation. In humans, sulfation appears to be a more prominent phase II metabolic pathway for dopamine in the brain, with dopamine-3-O-sulfate being a predominant conjugate detected in cerebrospinal fluid (CSF). plos.orgfrontiersin.org Glucuronide conjugates of dopamine have also been detected in human CSF, but early studies suggested sulfation was more significant in the human brain. plos.orgfrontiersin.org

In contrast, studies in rats and mice indicate that glucuronidation is a significant metabolic pathway for dopamine. frontiersin.orgresearchgate.netnih.gov Dopamine glucuronide has been found to be predominant over dopamine-sulfate and free dopamine in rat CSF, suggesting its importance in the central metabolism of dopamine in this species. frontiersin.org Intact glucuronide has also been confirmed as a major dopamine conjugate in rat and mouse brain microdialysates. frontiersin.orgresearchgate.netnih.gov

These species differences extend beyond dopamine. For instance, in rats, neurotransmitters are primarily glucuronidated, while their phase I metabolites are sulfated. frontiersin.org In humans, however, sulfate (B86663) conjugates of dopamine and serotonin (B10506) (5-HT) were identified in early studies. frontiersin.org Furthermore, while 5-HT-glucuronides were detected in rat brain microdialysates at concentrations higher than free 5-HT, no 5-HT glucuronides were detected in human CSF in one study, although intact 5-HT and HVA-glucuronides were detected in human brain samples. frontiersin.org

Differences in glucuronidation have also been observed for other compounds across species. For example, studies on the glucuronidation of denopamine (B1670247) showed distinct patterns in rats, rabbits, dogs, monkeys, and humans, with the exclusive formation of the alcoholic glucuronide in humans, while rats and rabbits primarily formed the phenolic glucuronide. nih.gov Similarly, ezetimibe (B1671841) glucuronidation rates vary significantly among human, rat, mouse, monkey, and dog intestinal microsomes, highlighting interspecies variability in UGT expression and activity. mdpi.com

The tissue-specific expression of UGTs also contributes to these differences. While many UGTs are highly expressed in the liver, their expression in extra-hepatic tissues like the brain varies across isoforms and species. plos.org Studies have detected UGTs in the brains of humans, mice, rats, and macaques, although their activity in the brain is generally lower than in the liver. mdpi.com

Animal Models in this compound Metabolism Research (Rat, Mouse)

Rats and mice are widely used animal models in this compound metabolism research due to their physiological similarities to humans in many aspects of drug metabolism and their practical advantages in research. srce.hr Research using these models has been instrumental in identifying and characterizing this compound.

Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully detected intact this compound in rat and mouse brain microdialysis samples, providing direct evidence of its presence and formation in the brain of these species. researchgate.netnih.govacs.org These studies have shown that the concentrations of dopamine and its glucuronide can be approximately equal in the striatum of rat brains. researchgate.netnih.gov Notably, dopamine sulfate was not detected in these microdialysates at the same detection limits, further supporting the prominence of glucuronidation for dopamine in rats. researchgate.netnih.gov

Animal models, particularly rats and mice, are crucial for studying the complex interplay of enzymes and transporters involved in glucuronide disposition, including the role of efflux transporters in the brain and the potential for enterohepatic circulation of glucuronides. nih.govmdpi.comnih.gov While in vitro studies using cell lines provide valuable insights into individual factors, animal models offer a more comprehensive understanding of drug permeation and metabolism in a living system. mdpi.com

Research in rats has also explored the metabolic pathways of other compounds, such as brilaroxazine, a multimodal neuromodulator, where glucuronidation was identified as one of the emergent metabolic pathways. revivapharma.com These studies in animal models help to qualify them as suitable for toxicological evaluations and provide insights into metabolic profiles that can be compared to human data. revivapharma.com

Data from animal models, such as the relative concentrations of dopamine and its metabolites, including this compound, in brain microdialysates, provide valuable quantitative information on metabolic pathways.

| Species | Analyte | Concentration (nM) | Tissue/Fluid | Reference |

| Rat | Dopamine | ~2 | Brain Microdialysate | researchgate.netnih.gov |

| Rat | This compound | ~2 | Brain Microdialysate | researchgate.netnih.gov |

| Rat | Dopamine Sulfate | Not detected (<0.8) | Brain Microdialysate | researchgate.netnih.gov |

| Rat | DOPAC | 1200 | Brain Microdialysate | researchgate.netnih.gov |

| Rat | HVA | 700 | Brain Microdialysate | researchgate.netnih.gov |

Evolutionary Conservation of Glucuronidation Enzymes and Substrates

The process of glucuronidation, catalyzed by UGT enzymes, is an evolutionarily conserved detoxification pathway found in vertebrates. nih.govupol.czoup.com UGTs play a critical role in the metabolism and excretion of a wide array of endogenous compounds and xenobiotics by increasing their water solubility. nih.govoup.comulaval.ca

Endogenous compounds that undergo glucuronidation, including neurotransmitters like dopamine and serotonin, hormones, bile acids, and fatty acids, have been identified as driving forces for the symbiotic evolution of host-associated bacterial beta-glucuronidase (GUS) enzymes in the gut. nih.gov These bacterial enzymes can cleave the glucuronide conjugate, potentially reactivating the aglycone and influencing host homeostasis through enterohepatic circulation. nih.gov

The conserved C-terminal domain of UGT enzymes is responsible for binding the co-substrate UDP-glucuronic acid, while the more variable N-terminal domain is involved in substrate binding, contributing to the diverse substrate specificity of different UGT isoforms. ulaval.canih.gov This evolutionary strategy allows UGTs to handle a vast and structurally diverse range of compounds. ulaval.ca

While the focus here is on dopamine glucuronidation, the evolutionary conservation of glucuronidation enzymes and their broad substrate specificity underscore the fundamental importance of this pathway in maintaining homeostasis and facilitating the elimination of potentially toxic substances across diverse species.

Future Directions and Emerging Research Areas

Elucidation of Physiological Roles of Dopamine (B1211576) Glucuronide in Brain

The precise physiological role of dopamine glucuronide within the central nervous system remains an area of active investigation. While dopamine's functions as a neurotransmitter in movement, motivation, and cognition are well-established, the significance of its glucuronidated metabolite in the brain is not yet fully understood. mit.edufrontiersin.orgnih.gov this compound has been identified in the cerebrospinal fluid (CSF) and brain microdialysis samples of rats and mice, indicating its presence within the brain environment. nih.govacs.orgacs.orgnih.gov A key question researchers are working to unravel is whether this conjugate is synthesized locally within the brain or transported from the periphery across the blood-brain barrier (BBB). nih.gov

UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, are expressed in the brain, particularly in the endothelial cells and astrocytes that form the BBB. nih.govfrontiersin.org Among various UGT isoforms, UGT1A10 has been identified as the primary enzyme capable of catalyzing dopamine glucuronidation at a significant rate, forming both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide. nih.gov However, the expression levels of UGTs in the brain are relatively low compared to the liver, leading to questions about the capacity for local synthesis versus importation from the bloodstream. nih.gov

Research using brain microdialysis in rats has shown that the concentration of this compound in the striatum is approximately equal to that of free dopamine (about 2 nM). acs.orgacs.orgnih.gov This finding is significant because it suggests that this compound could represent a substantial, yet historically overlooked, component of the dopamine metabolic pool in the brain. nih.govacs.org The main phase I metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are found at much higher concentrations. acs.orgnih.gov One hypothesis is that this compound may serve as a reservoir or a precursor, which can be converted back to active dopamine through the action of β-glucuronidases. nih.gov This deconjugation process could provide a mechanism for the local regeneration of dopamine, thereby modulating dopaminergic neurotransmission. Further research is needed to fully explore the balance between glucuronidation and hydrolysis in the brain and to determine how this equilibrium affects neuronal function in both healthy and diseased states. nih.gov

Table 1: Comparative Concentrations of Dopamine and its Metabolites in Rat Striatum Microdialysate

| Compound | Approximate Concentration (nM) | Reference |

|---|---|---|

| Dopamine | 2 | acs.orgnih.gov |

| This compound | 2 | acs.orgnih.gov |

| Dopamine Sulfate (B86663) | Not Detected (<0.8) | acs.orgnih.gov |

| Dihydroxyphenylacetic acid (DOPAC) | 1200 | acs.orgnih.gov |

| Homovanillic acid (HVA) | 700 | acs.orgnih.gov |

Understanding the Impact of Genetic Polymorphisms on Dopamine Glucuronidation (e.g., UGT1A1)

The enzymes responsible for glucuronidation, UGTs, are encoded by a superfamily of genes that exhibit significant genetic variability (polymorphisms) among individuals. nih.gov These genetic differences can alter the enzyme's structure, stability, or expression level, leading to variations in metabolic capacity. While UGT1A10 is the primary enzyme for dopamine glucuronidation, polymorphisms in other UGTs, such as UGT1A1, are well-studied and provide a framework for understanding how genetic factors can impact the metabolism of endogenous compounds. nih.govnih.gov

The UGT1A1 gene is known for its role in bilirubin (B190676) glucuronidation, and polymorphisms in this gene are associated with conditions like Gilbert's syndrome. nih.govnih.gov Several functional polymorphisms in UGT1A1 have been identified that lead to reduced enzyme activity. nih.govresearchgate.net

UGT1A1*28 : This common polymorphism involves a variation in the number of TA repeats in the promoter region of the gene. nih.gov The presence of seven TA repeats, (TA)₇, instead of the usual six, is associated with reduced UGT1A1 transcription and consequently, lower enzyme activity. nih.govresearchgate.net This can decrease the clearance of drugs and endogenous substances metabolized by UGT1A1. nih.govnih.gov

UGT1A1*6 : This polymorphism is a single nucleotide polymorphism (SNP) in exon 1 (211G>A), resulting in an amino acid change (G71R). researchgate.net It has been shown to decrease the catalytic activity of the UGT1A1 enzyme. researchgate.net Studies have indicated that polymorphisms like UGT1A16 and UGT1A128 can reduce the enzyme's activity by as much as 40% to 60%. researchgate.net

Although the direct impact of these specific UGT1A1 polymorphisms on dopamine glucuronidation is less clear, their established effect on the metabolism of other substrates highlights a crucial area for future research. Given the overlapping substrate specificities of UGT enzymes, it is plausible that polymorphisms in UGT1A1 or other UGT genes could influence the rate of dopamine glucuronidation. nih.govnih.gov Future studies are needed to investigate the association between specific UGT genotypes and the levels of this compound in individuals. This could have significant implications for understanding individual differences in dopamine metabolism and susceptibility to neurological disorders where dopamine pathways are implicated. science.govscience.gov

Table 2: Key Genetic Polymorphisms in the UGT1A1 Gene and Their Functional Significance

| Polymorphism | Genetic Change | Functional Impact | Reference |

|---|---|---|---|

| UGT1A128 | Extra TA repeat in promoter ((TA)₇TAA) | Reduced gene transcription and enzyme activity | nih.govresearchgate.net |

| UGT1A16 | SNP in Exon 1 (211G>A; G71R) | Decreased catalytic activity | researchgate.net |

| UGT1A127 | SNP resulting in amino acid change | Not detected in some populations (e.g., Saudi) | nih.gov |

| UGT1A160 | SNP in promoter region | Associated with altered enzyme expression | nih.gov |

Mechanistic Studies on this compound Transport Across Biological Barriers

The movement of this compound across biological membranes, particularly the blood-brain barrier (BBB), is a critical factor in determining its concentration and potential physiological effects within the brain. nih.gov The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system. nih.govyoutube.com Generally, small, lipophilic molecules can diffuse passively, while larger, more polar molecules like glucuronide conjugates require carrier-mediated transport. nih.govnih.gov

This compound is a hydrophilic and negatively charged molecule, making it an unlikely candidate for passive diffusion across the BBB. nih.gov Its transport is therefore presumed to be mediated by specific transporter proteins. nih.gov Research into the transport of other glucuronide and sulfate conjugates provides insight into the potential mechanisms for this compound. Several families of transporters are implicated:

Organic Anion-Transporting Polypeptides (OATPs/Oatps) : These are uptake transporters that facilitate the entry of substrates into cells. OATPs are known to transport various glucuronide conjugates, such as estradiol-17β-glucuronide. nih.govfrontiersin.org

Multidrug Resistance-Associated Proteins (MRPs/Mrps) : These are efflux transporters, meaning they actively pump substrates out of cells. MRPs play a significant role in the biliary and urinary excretion of glucuronides and can also efflux them from endothelial cells of the BBB back into the blood. frontiersin.org MRP2 and MRP3, for example, transport a wide array of glucuronide conjugates. frontiersin.org

The question of whether this compound found in the brain originates from the periphery hinges on its ability to cross the BBB. nih.gov While some studies have investigated the BBB permeation of dopamine sulfate, less is known specifically about this compound. nih.gov It is plausible that this compound, formed in peripheral organs like the liver, is transported into the circulation and then taken up into the brain via OATP transporters located on the BBB. Conversely, any this compound formed within the brain could be actively removed by efflux transporters like MRPs. frontiersin.org Elucidating the specific transporters responsible for this compound influx and efflux at the BBB is a key area for future research. Understanding these transport dynamics is essential to determine the interplay between central and peripheral dopamine metabolism. nih.govnih.gov

Integration of Metabolomics for Comprehensive Dopamine Conjugate Profiling

Metabolomics is a powerful analytical approach used to obtain a comprehensive profile of small-molecule metabolites in a biological sample. henryford.comresearchgate.net This technology, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the simultaneous detection and quantification of hundreds to thousands of metabolites, providing a detailed snapshot of metabolic status. henryford.combohrium.comnih.gov The application of metabolomics is emerging as a vital tool for understanding the full spectrum of dopamine metabolism, including its various conjugated forms. researchgate.netnih.gov

Traditionally, studies of dopamine metabolism focused on its primary phase I metabolites, DOPAC and HVA. acs.org The analysis of phase II conjugates like glucuronides and sulfates was often overlooked or required separate, indirect methods involving enzymatic hydrolysis before detection. acs.orgnih.gov Metabolomic profiling overcomes this limitation by enabling the direct and simultaneous measurement of dopamine and its intact phase I and phase II metabolites in a single analysis. nih.govhenryford.com

This comprehensive profiling is particularly valuable in studying complex neurological disorders like Parkinson's disease (PD), where dopamine dysfunction is a central feature. henryford.comresearchgate.netnih.gov By comparing the metabolomic profiles of CSF or plasma from PD patients and healthy controls, researchers can identify a panel of biochemicals that are significantly altered. henryford.combohrium.comnih.gov Such studies have successfully used metabolomics to:

Identify panels of metabolites that can distinguish PD patients from controls with high accuracy. nih.gov

Reveal alterations in multiple metabolic pathways, including catecholamine, tryptophan, and caffeine (B1668208) metabolism in PD. researchgate.netnih.gov

Profile metabolites in induced pluripotent stem cell (hiPSC)-derived dopamine neurons to find differences relevant to disease phenotype. nih.gov

The integration of metabolomics offers a holistic view of dopamine disposition, capturing not just the primary neurotransmitter but also its extensive network of conjugates. researchgate.net This approach can help clarify the relative importance of different metabolic pathways (e.g., glucuronidation vs. sulfation vs. oxidation) in various tissues and disease states. Future metabolomic studies will be instrumental in building a complete map of the dopamine "conjugatome" and understanding how it is perturbed in neurological and psychiatric conditions.

Table 3: Examples of Metabolites Identified in Profiling Studies of Parkinson's Disease

| Metabolite Class | Specific Example | Relevance/Finding | Reference |

|---|---|---|---|

| Polyamines | N-acetylputrescine | Exhibited high fold-changes in CSF of PD patients vs. controls. | henryford.combohrium.com |

| Amino Acids / Dipeptides | Isoleucyl-alanine | Part of a 5-metabolite panel that discriminated PD from controls. | nih.gov |

| Kynurenine Pathway | 3-hydroxykynurenine | Part of a 5-metabolite panel for PD diagnosis. | nih.gov |

| Fatty Acids | Multiple | Significant reductions observed in plasma of drug-naïve PD patients. | researchgate.net |

| Bile Acids | Multiple | Elevations observed in plasma of drug-naïve PD patients. | researchgate.net |

Development of Novel Probe Substrates for UGT1A10

To accurately study the function, expression, and activity of a specific enzyme like UGT1A10, researchers require highly selective tools. nih.gov A probe substrate is a compound that is selectively metabolized by a single enzyme isoform, allowing its activity to be measured even in a complex mixture containing other enzymes. nih.gov Since UGT1A10 is the key enzyme responsible for dopamine glucuronidation, developing selective probes for it is crucial for elucidating its role in dopamine metabolism and its contribution to the first-pass metabolism of various drugs in the intestine. nih.govnih.gov